physical and chemical properties of (Z)-oct-4-enedioic acid
physical and chemical properties of (Z)-oct-4-enedioic acid
An In-Depth Technical Guide to the Physical and Chemical Properties of (Z)-oct-4-enedioic Acid
Abstract
(Z)-oct-4-enedioic acid (cis-4-octenedioic acid) is an unsaturated dicarboxylic acid featuring an eight-carbon chain with a cis-configured double bond at the C4 position. This unique structure, combining two terminal carboxylic acid functionalities with a stereochemically defined internal alkene, makes it a molecule of significant interest in polymer chemistry, organic synthesis, and drug discovery. The presence of multiple functional groups allows for a diverse range of chemical transformations, enabling its use as a versatile building block for complex molecules and functional materials. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its reactivity, aimed at researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
(Z)-oct-4-enedioic acid is a C8 dicarboxylic fatty acid. The IUPAC name specifies the (Z) or cis geometry of the substituents around the double bond, which significantly influences its physical properties, such as its melting point and molecular packing, compared to its (E) or trans isomer.
Figure 1: 2D Chemical Structure of (Z)-oct-4-enedioic acid.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | (Z)-oct-4-enedioic acid | [1] |
| Synonyms | cis-4-Octenedioic acid, (4Z)-4-Octenedioic acid, (Z)-4-Octene-1,8-dioic acid | [1][2][3][4][5] |
| CAS Number | 38561-68-1 | [1][2][3][5] |
| Molecular Formula | C₈H₁₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 172.18 g/mol | [1][2][3][5] |
| InChIKey | LQVYKEXVMZXOAH-UPHRSURJSA-N | [1] |
| Canonical SMILES | C(CC(=O)O)/C=C\CCC(=O)O |[1] |
Physical and Thermochemical Properties
The physical state of (Z)-oct-4-enedioic acid is a solid at standard temperature and pressure, contrary to some supplier descriptions which may list it as a liquid, likely due to observation above its melting point or the presence of impurities.[1][2] Its dicarboxylic nature allows for strong intermolecular hydrogen bonding, contributing to a relatively high melting point and solubility in polar solvents.
Table 2: Physical and Thermochemical Data
| Property | Value | Notes | Reference |
|---|---|---|---|
| Physical State | Solid | White to off-white solid. | [1] |
| Melting Point | 96 - 98 °C | Experimental value. | [1][3] |
| Boiling Point | 373.1 ± 30.0 °C | Predicted value; likely to decompose before boiling at atmospheric pressure. | [3] |
| Density | 1.200 ± 0.06 g/cm³ | Predicted value. | [3] |
| Solubility | Soluble in polar solvents | The two carboxylic acid groups enable hydrogen bonding with solvents like water, methanol, and DMSO. | [2] |
| pKa | 4.27 ± 0.10 | Predicted value for the first dissociation. The second pKa will be higher due to electrostatic effects. | [3] |
| Topological Polar Surface Area | 74.6 Ų | Computed value. |[1] |
Chemical Properties and Reactivity
The chemical reactivity of (Z)-oct-4-enedioic acid is dictated by its two primary functional groups: the carboxylic acids and the internal cis-alkene. As the functional groups are separated by two methylene units, they generally react independently of one another, exhibiting the characteristic reactions of each group.[4]
Reactions of the Carboxylic Acid Groups
The two carboxylic acid moieties behave as typical carboxylic acids, undergoing reactions such as:
-
Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) yields the corresponding mono- or di-esters. This is a crucial step for increasing solubility in nonpolar organic solvents or for use in polymerization reactions.
-
Amide Formation: Conversion to acyl chlorides (e.g., using thionyl chloride) followed by reaction with amines produces mono- or di-amides.
-
Polymerization: As a difunctional monomer, it can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides, making it a valuable precursor in materials science.[2]
-
Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding (Z)-oct-4-ene-1,8-diol.
Reactions of the Alkene Group
The C4-C5 double bond is susceptible to standard electrophilic addition reactions, including:
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) will saturate the double bond to produce the saturated suberic acid (octanedioic acid).
-
Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond yields the corresponding 4,5-dihalo-octanedioic acid.
-
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) forms the corresponding epoxide.
-
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup will cleave the double bond, yielding succinic acid (or its derivatives). This reaction can be a powerful analytical tool for confirming the position of the double bond.
Synthesis and Purification Protocols
The synthesis of (Z)-oct-4-enedioic acid with high stereochemical purity requires a method that reliably establishes the cis double bond. A Wittig reaction using a stabilized ylide is a classic and effective approach.
Synthesis via Wittig Reaction
Causality: The Wittig reaction is chosen for its exceptional reliability in forming carbon-carbon double bonds at specific locations. The use of a phosphonium salt derived from a bromo-ester and an aldehyde-ester allows for the precise coupling of two fragments. The geometry of the resulting alkene can be influenced by the nature of the ylide and reaction conditions; for a cis outcome, specific conditions (e.g., salt-free ylides in aprotic solvents) are typically employed. This protocol represents a robust and adaptable method for synthesizing this and related unsaturated dicarboxylic acids.[6]
Figure 2: General workflow for the synthesis of (Z)-oct-4-enedioic acid.
Step-by-Step Methodology:
-
Phosphonium Salt Preparation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 4-bromobutanoate (1.0 eq) and triphenylphosphine (PPh₃, 1.0 eq) in a suitable solvent like acetonitrile or toluene.
-
Heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate as a white solid.
-
Cool the reaction mixture, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Ylide Generation and Wittig Reaction:
-
Suspend the dried phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq) or n-butyllithium (n-BuLi), portion-wise. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of methyl 4-oxobutanoate (1.0 eq) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude dimethyl (Z)-oct-4-enedioate.
-
-
Purification of the Diester:
-
Purify the crude diester using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired (Z)-isomer.
-
-
Saponification (Hydrolysis):
-
Dissolve the purified diester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.5 eq) and stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2 by the slow addition of 1M HCl while cooling in an ice bath.
-
Extract the acidified solution with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield (Z)-oct-4-enedioic acid.
-
Final Purification by Recrystallization
-
Dissolve the crude diacid in a minimum amount of a hot solvent system, such as water or an ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8 °C) to promote crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of (Z)-oct-4-enedioic acid requires a combination of spectroscopic techniques. The following section details the expected spectral features.
Figure 3: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure and stereochemistry.[7] The molecule is symmetric, simplifying the spectrum.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| -COOH | δ 10.0 - 12.0 ppm (broad singlet, 2H) | δ ~179 ppm |
| -CH=CH- | δ 5.3 - 5.5 ppm (multiplet, 2H) | δ ~129 ppm |
| -CH₂-CH= (Allylic, C3 & C6) | δ ~2.1 ppm (multiplet, 4H) | δ ~28 ppm |
| -CH₂-COOH (α to C=O, C2 & C7) | δ ~2.4 ppm (triplet, 4H) | δ ~33 ppm |
-
¹H NMR Rationale: The vinylic protons of the cis-alkene are expected around 5.4 ppm. The protons on the carbons alpha to the carbonyls (C2, C7) will be the most deshielded of the methylene groups. The allylic protons (C3, C6) will appear slightly upfield from the alpha-protons. The carboxylic acid protons will appear as a very broad singlet far downfield.
-
¹³C NMR Rationale: The carbonyl carbons will be the most downfield signal. The alkene carbons will appear in the typical sp² region (~130 ppm). The sp³ carbons will be upfield, with the carbons alpha to the carbonyl being slightly more deshielded than the allylic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of the key functional groups.[8]
Table 4: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C-H stretch (sp²) | 3000 - 3100 | Medium to weak |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |
| C=C stretch (cis-Alkene) | 1640 - 1660 | Medium to weak |
| C-H bend (cis-Alkene out-of-plane) | 675 - 730 | Strong, broad |
Rationale: The most prominent features will be the extremely broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid and the strong carbonyl (C=O) peak around 1710 cm⁻¹. The presence of the cis-alkene is confirmed by the C=C stretch and, more definitively, by a strong out-of-plane C-H bending absorption around 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the expected primary ion would be the deprotonated molecule [M-H]⁻ at m/z 171.06.
Safety and Handling
(Z)-oct-4-enedioic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects).
-
Precautionary Measures: Avoid ingestion and contact with eyes and skin. Wash hands thoroughly after handling. Use in a well-ventilated area. Avoid release to the environment.
Applications and Significance
The bifunctional nature of (Z)-oct-4-enedioic acid makes it a valuable molecule for several applications:
-
Polymer Synthesis: It serves as a monomer for creating unsaturated polyesters. The double bond in the polymer backbone can be used for subsequent cross-linking or functionalization.
-
Drug Development: The carbon skeleton can be incorporated into larger, biologically active molecules. It has been used in the preparation of dimeric coumermycin A1 analogs which act as Hsp90 inhibitors with potential anticancer activity.
-
Organic Synthesis: It is a versatile starting material. The two carboxylic acid groups can be differentially protected to allow for selective reactions at either end of the molecule, and the alkene provides a site for a wide array of chemical transformations.
References
-
PubChem. cis-4-Octenedioic acid | C8H12O4 | CID 11805205. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021-07-31). [Link]
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Pharmaffiliates. cis-4-Octenedioic Acid | CAS No : 38561-68-1. [Link]
-
PubChem. Oct-4-enedioic acid | C8H12O4 | CID 84313. National Center for Biotechnology Information. [Link]
-
Chemsrc. (Z)-4-Octene-1,8-dioic acid | CAS#:14277-16-8. [Link]
- Brunow, G., Syrjanen, K., & Williams, S.J. (1995). A Synthesis of (Z)-Octadec-9-enedioic Acid. Australian Journal of Chemistry.
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AOCS. NMR. [Link]
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Doc Brown's Chemistry. Infrared Spectroscopy. [Link]
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